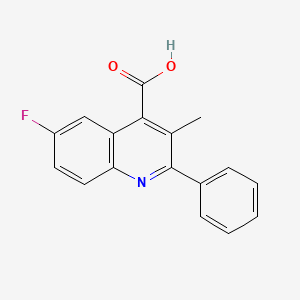

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

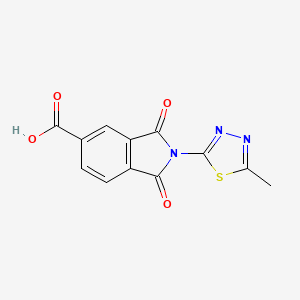

“6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12FNO2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, which includes “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid”, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction . The reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid” consists of 17 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 281.28 g/mol.

Chemical Reactions Analysis

Quinoline derivatives, including “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid”, possess various biological activities, including antitumor, 5-HT3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .

Physical And Chemical Properties Analysis

The compound appears as a gray powder . Its melting point is between 97-99°C . The IR spectrum shows peaks at 3377.9-2531.8 cm^-1 (acid-OH), 2982.0 cm^-1 (C-H str.), 2903.7 cm^-1 (C-H str.), 1721.2 cm^-1 (acidic C=O), 1641.0 cm^-1 (imine C=N), and 1584.7 cm^-1 (aromatic C=C) .

Applications De Recherche Scientifique

Medicinal Chemistry Research

Application

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been studied for their cytotoxic activity, apoptotic DNA fragmentation, and molecular docking studies .

Method of Application

The compounds were synthesized using microwave irradiation and conventional heating methods. Benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media reacted, condensed, and cyclized to form intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid .

Results

The synthesized compounds were tested for their effect on cellular viability against various carcinoma cell lines. Majority of the compounds proved to be more potent than doxorubicin and compounds 7a, 7c, 7d, and 7i exhibited significant anticancer activity .

Fluorinated Quinolines

Application

Fluorinated quinolines have found applications in medicine, agriculture, and as components for liquid crystals .

Method of Application

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

Results

Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .

Antibacterial Agents

Application

Quinoline-carboxylic acid derivatives are used in a wide variety of medicinal applications as antibacterial agents effective against drug-resistant bacteria .

Method of Application

The compounds are synthesized using various methods, including microwave irradiation and conventional heating .

Results

These compounds have shown significant antibacterial activity, making them effective against drug-resistant bacteria .

Agriculture

Application

A number of fluorinated quinolines have found application in agriculture .

Method of Application

These compounds are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Results

The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds, providing unique properties beneficial for agricultural applications .

Liquid Crystals

Application

Fluorinated quinolines are also used as components for liquid crystals .

Results

The incorporation of a fluorine atom into azaaromatics is known to provide unique properties beneficial for the formation of liquid crystals .

Cyanine Dyes

Application

Cyanine dyes on the basis of quinolines make a considerable share in commercial production .

Results

The incorporation of a fluorine atom into azaaromatics is known to provide unique properties beneficial for the formation of cyanine dyes .

Propriétés

IUPAC Name |

6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGJYFAYYQRGSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214786 |

Source

|

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid | |

CAS RN |

130507-38-9 |

Source

|

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130507-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)